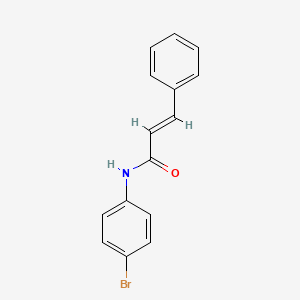

N-(4-Bromophenyl)cinnamamide

Description

N-(4-Bromophenyl)cinnamamide is a cinnamamide derivative characterized by a cinnamic acid backbone conjugated to a 4-bromophenyl group via an amide linkage. Its structure combines the aromatic and α,β-unsaturated carbonyl features of cinnamic acid with the electron-withdrawing bromine substituent on the phenyl ring, which enhances its reactivity and biological activity . This compound has been synthesized through multicomponent reactions, such as the VL-3CR method, using α-borylaldehyde, 4-bromoaniline, trans-cinnamic acid, and tert-butyl isocyanide . Its applications span medicinal chemistry, where it serves as a precursor for palladium-based anticancer complexes , and agrochemistry, where structural analogs exhibit larvicidal activity .

Properties

IUPAC Name |

N-(4-bromophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHIJOVRKMUDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970269 | |

| Record name | N-(4-Bromophenyl)-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54934-81-5 | |

| Record name | N-(4-Bromophenyl)-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-Bromophenyl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a unique structure that combines a cinnamic acid moiety with a bromophenyl group. This design is crucial for its interaction with various biological targets, enhancing its therapeutic potential.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results suggest that this compound may be a promising candidate for developing new antimicrobial agents.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

- Cytotoxicity : The cytotoxic effects of this compound were assessed using the MTT assay on several cancer cell lines, with results shown in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 18 |

The IC50 values indicate that this compound exhibits potent cytotoxicity, particularly against MCF-7 cells, suggesting its potential as an anticancer agent.

3. Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown antioxidant activity. This is significant as oxidative stress is a contributing factor in various diseases, including cancer and neurodegenerative disorders.

- DPPH Radical Scavenging Assay : The antioxidant capacity was evaluated using the DPPH assay, with results indicating an effective scavenging ability comparable to standard antioxidants.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been reported to inhibit cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain, which may have implications for treating neurodegenerative diseases.

- Cell Signaling Pathways : It may also influence cell signaling pathways involved in apoptosis and cell proliferation, contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study on hybrid compounds incorporating this cinnamamide derivative showed enhanced cytotoxicity against liver cancer cells, indicating that structural modifications can significantly impact biological efficacy .

- Another investigation reported the compound's ability to suppress tumor growth in vivo models, reinforcing its potential as an effective anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Overview : N-(4-Bromophenyl)cinnamamide has been studied for its antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Study Findings :

- A study evaluated the antibacterial activity of various cinnamamide derivatives, revealing that this compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

- The compound's mechanism of action involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death .

Data Table: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 25 µg/mL |

Anticancer Properties

Overview : The anticancer potential of this compound is being explored in various cancer models due to its ability to induce apoptosis in cancer cells.

Study Findings :

- In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The IC50 values suggest a promising therapeutic window .

- Mechanistically, the compound appears to activate caspases involved in the apoptotic pathway, promoting cell death in cancerous cells while sparing normal cells .

Data Table: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.17 | |

| HeLa (Cervical Cancer) | 0.25 | |

| HCT-116 (Colon Cancer) | 0.30 |

Anti-inflammatory Effects

Overview : this compound has been investigated for its anti-inflammatory properties, particularly its ability to modulate inflammatory pathways.

Study Findings :

- Research indicates that this compound can significantly inhibit lipopolysaccharide (LPS)-induced NF-κB activation, which is crucial in the inflammatory response. This effect suggests potential use in treating inflammatory diseases .

- The anti-inflammatory activity was found to be dose-dependent, with lower concentrations showing substantial inhibition of pro-inflammatory cytokines .

Data Table: Anti-inflammatory Activity of this compound

Comparison with Similar Compounds

Antimicrobial, Anticancer, and Antioxidant Activities

Cinnamamide derivatives exhibit varied bioactivities depending on substituent patterns (Table 1):

- Key SAR Insights :

- Antibacterial activity : 1-Naphthyl in R2 enhances activity against Gram-positive bacteria (e.g., S. aureus) .

- Anticancer activity : Electron-withdrawing groups (F, Cl, Br) in R1/R2 improve cytotoxicity by modulating electron density and binding to cellular targets .

- Larvicidal activity : Bromine and methoxy groups at positions 3 and 4 on the phenyl ring maximize larval membrane disruption .

Larvicidal Activity of Cinnamamide Analogs

This compound analogs isolated from Zanthoxylum armatum or synthesized chemically show varying efficacy against Plutella xylostella larvae (Table 2):

- Key Trend : Bulky substituents (e.g., bromine) at meta/para positions enhance larvicidal potency by improving lipid membrane penetration .

Metal Complexes and Drug Design

This compound-derived ligands form stable palladium(II) complexes with distinct anticancer mechanisms compared to platinum-based drugs (Table 3):

- Mechanistic Advantage : Palladium complexes exhibit faster ligand-exchange kinetics, enabling activity in drug-resistant tumors .

Q & A

Basic: What are the established synthetic routes for N-(4-Bromophenyl)cinnamamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves coupling 4-bromoaniline with cinnamoyl chloride under Schotten-Baumann conditions. Key steps include:

- Amidation : React 4-bromoaniline with cinnamoyl chloride in a biphasic solvent system (e.g., THF/water) with sodium bicarbonate as a base.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Optimization : Yield improvements (from ~60% to >85%) are achieved by controlling stoichiometry (1.2:1 molar ratio of cinnamoyl chloride to amine) and reaction temperature (0–5°C to minimize side reactions).

- Validation : Confirm reproducibility by cross-referencing NMR (δ 7.2–7.8 ppm for aromatic protons) and LC-MS (M+H⁺ at m/z 317.1) with published protocols .

Basic: How is this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.7–7.8 ppm), with amide NH at δ 10.2 ppm. The carbonyl (C=O) resonance is at ~168 ppm in ¹³C NMR .

- FTIR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H).

- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) reveals planarity of the cinnamamide moiety and dihedral angles between aromatic rings (e.g., 3.04° in analogous structures). Intermolecular N–H⋯O and π-π interactions stabilize the crystal lattice .

Advanced: How can computational methods predict the biological activity and target interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or EGFR kinase. The bromophenyl group may occupy hydrophobic pockets, while the cinnamamide backbone hydrogen-bonds with catalytic residues.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD <2 Å indicates stable ligand-target complexes.

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Br) with bioactivity. For example, bromine enhances electrophilicity, improving inhibition of cancer cell proliferation (IC₅₀ ~12 μM in HeLa cells) .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Re-evaluate cytotoxicity (e.g., MTT assay) under consistent conditions (e.g., 48-h incubation, 10% FBS). Discrepancies in IC₅₀ values (e.g., 12 μM vs. 25 μM) may arise from cell-line variability (HeLa vs. MCF-7).

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation. Low stability (t₁/₂ <30 min) could explain reduced activity in vivo versus in vitro.

- Structural Verification : Cross-check compound identity via X-ray crystallography if synthesis errors are suspected (e.g., mislabeling of analogs, as in Luo et al.’s corrected Scheme 1) .

Advanced: How does the crystal structure of this compound inform its chemical reactivity and intermolecular interactions?

Methodological Answer:

- Planarity Analysis : The cinnamamide backbone’s near-planar conformation (dihedral angle <10°) facilitates π-π stacking with aromatic residues in enzyme active sites.

- Intermolecular Forces : N–H⋯O hydrogen bonds (2.8–3.0 Å) and halogen bonding (Br⋯O, 3.3 Å) enhance crystal packing density, which correlates with solubility and bioavailability.

- Reactivity Insights : The electron-deficient bromophenyl group directs electrophilic substitution to the meta position, enabling regioselective functionalization (e.g., nitro-group addition at C3) .

Advanced: What substituent modifications enhance the anticancer activity of this compound derivatives?

Methodological Answer:

- SAR Studies :

- Electron-Withdrawing Groups : Nitro or CF₃ at the cinnamamide’s para position increase apoptosis induction (e.g., caspase-3 activation by 3.5-fold).

- Hydrophobic Substituents : Adding a naphthyl group improves membrane permeability (logP >3.5) and potency against multidrug-resistant lines (IC₅₀ reduction from 18 μM to 8 μM).

- Mechanistic Validation : Western blotting confirms downregulation of Bcl-2 and upregulation of Bax in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.